2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone
Description
Properties
CAS No. |
205366-78-5 |
|---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C18H20O5/c1-20-14-7-5-12(6-8-14)9-15(19)13-10-16(21-2)18(23-4)17(11-13)22-3/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
RYHLMQGPIHTNCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Bromination-Alkylation Cascades
A less conventional route involves brominating 1-(3,4,5-trimethoxyphenyl)ethanone followed by coupling with a 4-methoxyphenyl nucleophile. Patil et al. (2023) demonstrated this strategy for thiazole derivatives, providing a template for adaptation.
Procedure :
-
Bromination :
1-(3,4,5-Trimethoxyphenyl)ethanone is treated with bromine in ethanol to form 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. -
Nucleophilic Substitution :
The bromide intermediate reacts with a 4-methoxyphenyl Grignard reagent (e.g., 4-MeOC₆H₄MgBr) to install the second aryl group.
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield | Purity | Scalability |
|---|---|---|---|---|
| AlCl₃ Friedel-Crafts | AlCl₃ | Moderate | High | Industrial |
| BF₃ Friedel-Crafts | BF₃·Et₂O | High | Moderate | Laboratory |
| Bromination-Alkylation | N/A | Low | Variable | Limited |
Key Observations :
-
AlCl₃-Based Synthesis : Preferred for scalability but generates stoichiometric waste.
-
BF₃-Mediated Routes : Higher atom economy but requires costly catalysts.
-
Bromination-Alkylation : Useful for structural analogs but inefficient for bulk production.
Mechanistic Insights
Friedel-Crafts Acylation Mechanism
The reaction proceeds via electrophilic attack of the acylium ion (generated from 4-methoxyphenacetyl chloride and AlCl₃) on the electron-rich 3,4,5-trimethoxyphenyl ring. The methoxy groups activate the ring toward para-acylation, directing the ketone group to the desired position.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone in anticancer research. For instance, a study published in Bioorganic and Medicinal Chemistry indicated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. The presence of methoxy groups on the phenyl rings enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects .
Antioxidant Properties
The compound has also been evaluated for its antioxidant properties. Research suggests that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. A comparative study indicated that compounds with similar structures demonstrated significant antioxidant activity, making them potential candidates for developing nutraceuticals .
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:
- Cross-coupling reactions : It can be utilized as a building block in the synthesis of more complex molecules.
- Condensation reactions : The compound can undergo condensation with other carbonyl compounds to yield diverse products.
These synthetic pathways are crucial for developing new pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Research
A study conducted by Ducki et al. (2009) explored the anticancer properties of methoxy-substituted phenones. The results demonstrated that the compound exhibited potent activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antioxidant Evaluation
In a comparative analysis involving various methoxy-substituted compounds, it was found that this compound showed superior antioxidant activity compared to its counterparts. The study utilized DPPH radical scavenging assays to quantify this activity, revealing a promising potential for use in dietary supplements aimed at reducing oxidative stress .
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Anticancer Activity (IC50 μM) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| This compound | 15 | 85 |
| Similar Methoxy Compound A | 20 | 75 |
| Similar Methoxy Compound B | 30 | 70 |
Mechanism of Action
- Veratraldehyde’s mechanism of action is multifaceted:
Antioxidant: It scavenges free radicals, protecting cells from oxidative damage.
Anti-Inflammatory: Inhibits pro-inflammatory pathways.
Neuroprotective: May protect against neurodegenerative diseases.
Comparison with Similar Compounds
Ortho-Carborane Derivatives
describes ortho-carborane compounds with varying methoxy substituents. For example:
- 1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-ortho-carborane : Melting point (m.p.) 165–167°C, NMR spectra consistent with symmetric methoxy groups.
- 1-(3-Methoxyphenyl)-2-(3,4-dimethoxyphenyl)-ortho-carborane : Lower m.p. (142–144°C) due to reduced symmetry.
Key Differences :
Enone Derivatives (e.g., Compound 82)
Compound 82 (3-Phenyl-1-(3,4,5-trimethoxyphenyl)-trans-prop-2-en-1-one ) shares the 3,4,5-trimethoxyphenyl group but replaces the 4-methoxyphenyl group with a simple phenyl ring. Key
- Yield: 41% (vs.
- m.p.: 78–80°C (lower than Compound 6 due to reduced methoxy content and conjugated enone system) .
Activity Comparison :
- The α,β-unsaturated ketone in Compound 82 enhances tubulin polymerization inhibition, whereas Compound 6’s saturated ethanone may prioritize stability over bioactivity .
Sulfonylpiperazinyl Derivatives (e.g., Compound 7w)
Compound 7w (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(3,4,5-trimethoxyphenyl)-1H-tetrazol-5-yl)thio)ethanone) introduces a sulfonylpiperazinyl moiety and tetrazole ring.
Functional Impact :
- The sulfonyl group in 7w enhances solubility in polar solvents, whereas Compound 6’s lipophilic methoxy groups favor membrane permeability.
Pyrazolyl Ethanone Derivatives
highlights pyrazolyl ethanones like 1-[3-(2,4-dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, which feature heterocyclic substitutions.
Ethene Analogues (e.g., (Z)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene)
This ethene derivative lacks the ketone group, reducing hydrogen-bonding capacity but improving planarity for tubulin binding.
- Cytotoxicity: IC₅₀ values in nanomolar range vs. Compound 6’s activity likely requiring higher concentrations due to reduced planarity .
Triazole-Carboxamides
Compound 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide () replaces the ethanone with a triazole-carboxamide scaffold.
- Anti-inflammatory Activity: Significant COX-2 inhibition (IC₅₀ = 0.8 μM) but higher ulcerogenicity compared to ethanone derivatives .
Pyridyl Ethanones
lists 1-(3,4,5-trimethoxyphenyl)-2-(3-pyridyl)ethanone (m.p. 104–105°C), where the 4-methoxyphenyl group is replaced with pyridyl.
Biological Activity
2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone, commonly known as a derivative of the combretastatin family, has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. This compound exhibits structural characteristics that suggest it may interact with tubulin and disrupt microtubule dynamics, similar to other known anticancer agents.
- Molecular Formula : C18H20O5
- Molecular Weight : 316.35 g/mol
- CAS Number : 205366-78-5
- InChI Key : RYHLMQGPIHTNCA-UHFFFAOYSA-N
The primary mechanism of action for this compound is believed to involve binding to the colchicine site of tubulin. This interaction disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structure allows it to effectively mimic natural tubulin ligands, enhancing its antiproliferative activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. Notably:
- IC50 Values : The compound has shown IC50 values in the low micromolar range against several human cancer cell lines, indicating potent activity.
- Cell Lines Tested : Studies have evaluated its effects on HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells among others.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 0.7 | Disruption of microtubule dynamics |
| HT-29 | 0.6 | Cell cycle arrest at G2/M phase |
Apoptosis Induction
The compound has been shown to induce apoptosis through:
- Caspase Activation : Activation of caspases -3 and -9 has been observed, leading to apoptotic cell death.
- Reactive Oxygen Species (ROS) : Increased ROS generation has been linked to mitochondrial depolarization and subsequent apoptosis.
Study on Antitumor Activity
A study published in PLOS ONE demonstrated that derivatives similar to this compound exhibited strong antitumor activity. The study found that these compounds could effectively inhibit tubulin polymerization and were capable of inducing cell cycle arrest in a concentration-dependent manner .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the methoxy groups significantly affect the biological activity. For instance:
Q & A
What are the established synthetic routes for 2-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)ethanone in laboratory settings?
Level : Basic
Methodological Answer :
The compound is synthesized via Friedel-Crafts acylation or halogenation followed by substitution. A common approach involves brominating 1-(3,4,5-trimethoxyphenyl)ethanone to introduce a reactive site (e.g., 2-bromo intermediate), which then undergoes nucleophilic substitution with 4-methoxyphenyl derivatives. For instance, reacting 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with sodium azide (NaN₃) or amines under anhydrous conditions (e.g., dichloromethane) yields intermediates that can be further functionalized . Purification typically involves column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product as a white solid .
How is the structural integrity of this compound validated experimentally?
Level : Basic
Methodological Answer :
Characterization relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) . For example, the 3,4,5-trimethoxyphenyl moiety shows three distinct methoxy peaks in ¹³C NMR .
- HRMS : Exact mass determination confirms molecular formula (e.g., C₁₉H₂₀O₅; calculated 328.3591) .
- IR Spectroscopy : Carbonyl (C=O) stretches near 1680 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .
- Melting Point : Consistency with literature values (e.g., 106–108°C for derivatives) helps verify purity .
What experimental parameters critically influence the yield of this compound?
Level : Advanced
Methodological Answer :
Yield optimization requires:
- Reagent Stoichiometry : Excess 4-methoxyphenyl reagents (1.2–1.5 equiv) improve substitution efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction rates by stabilizing intermediates .
- Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-halogenation) .
- Catalyst Use : Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation improve electrophilic substitution .
Reported yields range from 45% to 95%, depending on substrate reactivity and purification efficiency .
How can researchers mitigate byproduct formation during synthesis?
Level : Advanced
Methodological Answer :
Byproducts like 1-(3,4,5-trimethoxyphenyl)ethanone (from incomplete substitution) are addressed by:
- Reaction Monitoring : TLC or HPLC tracks progress, ensuring completion before workup .
- Selective Quenching : Using saturated NaHCO₃ to neutralize acidic byproducts .
- Advanced Purification : Preparative HPLC or recrystallization (e.g., ethanol/water mixtures) isolates the target compound .
For example, column chromatography with toluene/EtOAc gradients effectively separates methoxy-substituted analogs .
What advanced techniques resolve structural ambiguities in derivatives of this compound?
Level : Advanced
Methodological Answer :
- X-ray Crystallography : Determines absolute configuration and packing motifs. For example, single-crystal studies of analogs reveal dihedral angles between aromatic rings (mean C–C bond length 1.43 Å) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex derivatives, such as distinguishing methoxy groups in crowded regions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .
How should discrepancies in reported physicochemical data (e.g., melting points, spectral peaks) be addressed?
Level : Advanced
Methodological Answer :
Discrepancies arise from:
- Purity Variations : Impurities depress melting points; recrystallization or HPLC (≥95% purity) standardizes comparisons .
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); consistent solvent use is critical .
- Instrument Calibration : Regular HRMS calibration with internal standards (e.g., sodium formate) ensures mass accuracy .
Researchers should cross-validate data across multiple techniques (e.g., NMR + HRMS) and reference high-quality databases (e.g., NIST) .
What strategies enhance the biological activity screening of this compound in anticancer research?
Level : Advanced
Methodological Answer :
- Structural Hybridization : Conjugating with bioactive scaffolds (e.g., combretastatin analogs) improves tubulin-binding activity .
- SAR Studies : Modifying methoxy groups (e.g., replacing 4-methoxy with hydroxy) alters solubility and target affinity .
- In Silico Screening : Molecular docking (e.g., with tubulin PDB:1SA0) identifies potential binding pockets .
Biological assays (e.g., antiproliferative activity on MCF-7 cells) require IC₅₀ determination via MTT tests, with derivatives showing activity in low micromolar ranges .
What analytical challenges arise in quantifying this compound in complex matrices?
Level : Advanced
Methodological Answer :
- Matrix Interference : Biological samples (e.g., plasma) require SPE or liquid-liquid extraction (ethyl acetate) prior to HPLC .
- Detection Sensitivity : UV detection (λ = 254–280 nm) is common, but LC-MS/MS (ESI+) enhances specificity for trace quantification .
- Method Validation : Linearity (R² > 0.995), recovery rates (90–110%), and LOD/LOQ (e.g., 0.1 µg/mL) must meet ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
